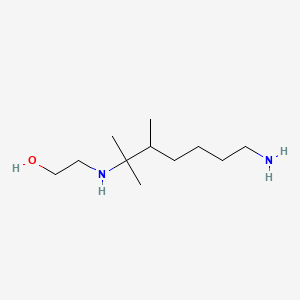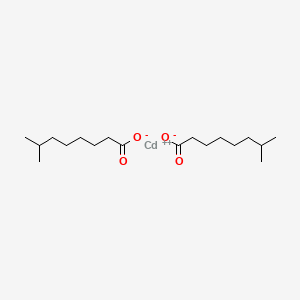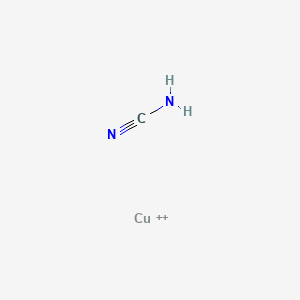
Carbonodithioic acid, O-hexyl ester, sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbonodithioic acid, O-hexyl ester, sodium salt is an organic compound with the molecular formula C8H15NaOS2. It is commonly used in various industrial applications due to its unique chemical properties. This compound is part of the xanthate family, which is known for its role in the mining industry as flotation agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Carbonodithioic acid, O-hexyl ester, sodium salt typically involves the reaction of carbon disulfide with sodium hydroxide and hexanol. The reaction proceeds as follows:
Reaction of Carbon Disulfide with Sodium Hydroxide: This forms sodium dithiocarbonate.
Addition of Hexanol: The sodium dithiocarbonate reacts with hexanol to form this compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled, including temperature, pressure, and reactant concentrations, to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Carbonodithioic acid, O-hexyl ester, sodium salt undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form disulfides.
Reduction: It can be reduced to form thiols.
Substitution: It can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.
Major Products
Oxidation: Disulfides
Reduction: Thiols
Substitution: Various substituted xanthates
Scientific Research Applications
Carbonodithioic acid, O-hexyl ester, sodium salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a flotation agent in mining.
Biology: Investigated for its potential use in biochemical assays and as a tool for studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including its role as an antioxidant.
Industry: Widely used in the mining industry for the flotation of minerals and in the production of rubber and plastics.
Mechanism of Action
The mechanism by which Carbonodithioic acid, O-hexyl ester, sodium salt exerts its effects involves its ability to form complexes with metal ions. This property is particularly useful in the mining industry, where it helps in the separation of valuable minerals from ores. The compound interacts with metal ions, forming stable complexes that can be easily separated from the rest of the material.
Comparison with Similar Compounds
Similar Compounds
- Carbonodithioic acid, O-ethyl ester, sodium salt
- Carbonodithioic acid, O-butyl ester, sodium salt
- Carbonodithioic acid, O-pentyl ester, sodium salt
Uniqueness
Carbonodithioic acid, O-hexyl ester, sodium salt is unique due to its specific alkyl chain length, which provides distinct solubility and reactivity properties compared to its shorter or longer chain counterparts. This makes it particularly effective in certain industrial applications, such as mineral flotation, where its balance of hydrophobic and hydrophilic properties is advantageous.
Properties
CAS No. |
17202-46-9 |
|---|---|
Molecular Formula |
C7H13NaOS2 |
Molecular Weight |
200.3 g/mol |
IUPAC Name |
sodium;hexoxymethanedithioate |
InChI |
InChI=1S/C7H14OS2.Na/c1-2-3-4-5-6-8-7(9)10;/h2-6H2,1H3,(H,9,10);/q;+1/p-1 |
InChI Key |
FNRCSECOAFDAOJ-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCOC(=S)[S-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5H-Pyrrolo[2,3-b]pyrazine-7-carboxamide, 2-(6-chloro-1-methyl-1H-indazol-3-yl)-N-[(1R)-2-(3-cyano-1-azetidinyl)-1-methyl-2-oxoethyl]-](/img/structure/B12644877.png)






![[(E)-hex-3-enyl] (E)-hex-2-enoate](/img/structure/B12644904.png)





